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trans-6-Dodecene

Cat. No.: B1609133
CAS No.: 29493-00-3
M. Wt: 168.32 g/mol
InChI Key: DZGHBGLILAEHOR-UHFFFAOYSA-N
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Description

Contextualization within Olefinic Hydrocarbon Chemistry

Olefinic hydrocarbons, or alkenes, are a fundamental class of compounds characterized by at least one carbon-carbon double bond. Dodecenes are a subset of these olefins and are significant in various industrial and research applications. They are commonly produced in the petrochemical industry through the oligomerization of lighter olefins like propene and butene. acs.orgacs.org This process often utilizes acidic catalysts, such as solid phosphoric acid (SPA) or zeolites, under specific temperature and pressure conditions, leading to a complex mixture of C₈–C₁₈ linear and branched alkenes. acs.org

The position of the double bond and the stereochemistry (cis or trans) of the alkene significantly influence its physical and chemical properties. trans-6-Dodecene, with its internal double bond, exhibits different reactivity compared to its alpha-olefin isomer, 1-dodecene (B91753), which has a terminal double bond. wikipedia.org The location of the double bond in alpha-olefins enhances their reactivity, making them crucial for applications like detergent production. wikipedia.org In contrast, internal olefins like this compound are often subjects of study for understanding reaction mechanisms, such as alkylation and isomerization. For instance, the alkylation of benzene (B151609) with 1-dodecene and this compound in the presence of an aluminum chloride-hydrogen chloride catalyst yields similar isomer distributions of phenyldodecanes, indicating that the alkylation is accompanied by product isomerization. researchgate.netacs.org

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name (E)-dodec-6-ene
Molecular Formula C₁₂H₂₄ nih.gov
Molar Mass 168.32 g/mol nih.gov
CAS Number 7206-17-9 nist.gov
Boiling Point 207.3°C (estimate) chemicalbook.com
Melting Point -38.4°C (estimate) chemicalbook.com

Significance in Stereochemical Investigations of Medium-Chain Alkenes

The defined geometry of this compound makes it an excellent substrate for stereochemical investigations. Stereochemistry—the study of the spatial arrangement of atoms in molecules—is crucial for understanding and controlling chemical reactions. This compound and its cis isomer are frequently used to explore the stereoselectivity and stereospecificity of various organic reactions.

A key area of investigation is olefin isomerization. For example, studies have shown that treating (Z)-6-dodecene (the cis isomer) with triphenyltin (B1233371) hydride (Ph₃SnH) and triethylborane (B153662) (Et₃B) at elevated temperatures induces partial isomerization, resulting in a mixture of (Z)- and (E)-6-dodecene. capes.gov.br This type of study provides insight into the radical-mediated reaction mechanisms and the relative stability of the geometric isomers. capes.gov.br

Furthermore, the stereochemical course of elimination reactions has been examined using related medium-chain alkenes. For instance, the reaction of 1-butylhexyltrimethylammonium base with tert-butoxide produces a mixture of cis- and trans-5-decenes. iupac.org These studies reveal that the formation of trans-olefins can occur predominantly through syn-elimination, while cis-olefins often form via anti-elimination, challenging long-held rules about elimination pathways. iupac.org Such research is fundamental to developing predictive models for reaction outcomes in complex organic syntheses.

Table 2: Spectroscopic Data for this compound

Spectroscopic Parameter Value / Description
Kovats Retention Index (Standard non-polar) 1180, 1187 nih.govnist.gov
Kovats Retention Index (Standard polar) 1231, 1232, 1233, 1236, 1237, 1238, 1240 nih.gov

Historical Perspectives on the Study of this compound and Related Dodecenes

The study of dodecenes is rooted in the broader history of olefin chemistry, which gained significant industrial momentum with the work of Vladimir Ipatieff in 1935 on the oligomerization of light olefins. acs.org This foundational research paved the way for the large-scale production of higher olefins, including the various isomers of dodecene.

In the latter half of the 20th century, as analytical techniques became more sophisticated, chemists began to investigate the specific isomers of dodecene more closely. A notable study from 1968 by Husni R. Alul examined the solvent effects on the alkylation of benzene with both 1-dodecene and this compound. acs.org This research provided valuable insights into the behavior of internal versus terminal olefins in Friedel-Crafts alkylation reactions and the accompanying isomerization processes. researchgate.netacs.org

The stereochemical aspects of reactions involving dodecenes also became a focus. Research on the isomerization of olefins using organotin hydrides and the stereochemical outcomes of reducing alkenyl iodides has utilized 6-dodecene as a model system. capes.gov.br These studies demonstrated that the 6-dodecenyl radical isomerizes rapidly, a key finding for understanding the stereochemistry of radical reactions. capes.gov.br This historical progression from industrial production methods to detailed mechanistic and stereochemical investigations highlights the evolving role of compounds like this compound in advancing the science of organic chemistry.

Table of Mentioned Chemical Compounds

Compound Name
(E)-6-Dodecene
(Z)-6-Dodecene
1-Dodecene
1-butylhexyltrimethylammonium
5-decene
Aluminum chloride
Benzene
Butene
Hydrogen chloride
Phenyldodecane
Propene
tert-butoxide
Triethylborane
Triphenyltin hydride

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24 B1609133 trans-6-Dodecene CAS No. 29493-00-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29493-00-3

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

dodec-6-ene

InChI

InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h11-12H,3-10H2,1-2H3

InChI Key

DZGHBGLILAEHOR-UHFFFAOYSA-N

SMILES

CCCCCC=CCCCCC

Isomeric SMILES

CCCCC/C=C/CCCCC

Canonical SMILES

CCCCCC=CCCCCC

Other CAS No.

68526-58-9

physical_description

Liquid

Pictograms

Health Hazard

Origin of Product

United States

Advanced Synthetic Methodologies for Trans 6 Dodecene

Stereoselective Synthesis Approaches

Stereoselectivity is paramount in modern organic synthesis, aiming to control the spatial arrangement of atoms in a molecule. For trans-6-dodecene, this involves forming a carbon-carbon double bond with the two alkyl chains on opposite sides. The following sections explore key stereoselective methods to achieve this outcome.

Reductive coupling reactions involve the joining of two molecules with the concomitant removal of oxygen atoms, typically from carbonyl groups, to form an alkene. These methods often employ low-valent metal reagents to facilitate the transformation.

The McMurry reaction is a cornerstone of synthetic chemistry for creating carbon-carbon double bonds via the reductive coupling of aldehydes or ketones. organic-chemistry.org The reaction typically uses low-valent titanium species, generated in situ from reagents like titanium trichloride (B1173362) (TiCl₃) or titanium tetrachloride (TiCl₄) with a reducing agent such as a lithium aluminum hydride (LiAlH₄), zinc-copper couple (Zn(Cu)), or an alkali metal like lithium or potassium. redalyc.orgorgsyn.org

For the synthesis of 6-dodecene, the dimerization of hexanal (B45976) serves as the direct pathway. redalyc.org The process occurs in two main stages:

Pinacol (B44631) Coupling: Two molecules of the carbonyl compound are coupled through a single-electron transfer from the low-valent titanium, forming a carbon-carbon single bond and a pinacolate (1,2-diolate) intermediate which is bound to the titanium species. organic-chemistry.orgredalyc.org

Deoxygenation: The titanium species, still coordinated to the oxygen atoms of the pinacolate, facilitates the elimination of both oxygen atoms to form the alkene double bond. redalyc.org

The mechanism is generally believed to occur on the surface of an active titanium particle, especially when heterogeneous conditions are used. redalyc.org This surface-mediated process can influence the stereochemical outcome of the reaction. However, the McMurry reaction often lacks high stereoselectivity, producing a mixture of both trans-(E) and cis-(Z) isomers of the alkene. redalyc.org For the dimerization of hexanal, this results in a mixture of (E)- and (Z)-6-dodecene, which then requires separation to isolate the desired trans isomer. redalyc.orgresearchgate.net

Table 1: Conceptual Overview of McMurry Reaction for 6-Dodecene Synthesis

Starting MaterialReagent SystemIntermediateProductTypical Stereoselectivity
HexanalTiCl₃ / LiAlH₄Titanium Pinacolate6-DodeceneMixture of (E) and (Z) isomers redalyc.org

While titanium is the classic metal for McMurry-type couplings, research has explored other low-valent early transition metals for similar reductive transformations. nih.govnih.gov These alternative reagents could potentially offer different reactivity profiles or improved stereoselectivity.

Vanadium: Low-valent vanadium reagents have shown utility in pinacol couplings, the first step of the McMurry reaction. cmu.edu Their application in the full deoxygenation to alkenes is also known, providing an alternative to titanium-based systems.

Iron: Iron-catalyzed reductive coupling of olefins with electron-deficient olefins has been developed as a cost-effective and environmentally benign method. nih.govacs.org These reactions use inexpensive iron salts and a silane (B1218182) reducing agent, proceeding through radical intermediates. While typically applied for coupling different types of olefins, the underlying principles of metal-mediated C-C bond formation are relevant.

Nickel: Nickel complexes are widely used in catalysis, including in reductive coupling reactions. Nickel-mediated methods have been particularly effective for the stereocontrolled synthesis of complex cyclic systems. researchgate.net

The exploration of these and other low-valent metals (e.g., Niobium, Zirconium) continues to be an active area of research. nih.govnih.gov For the specific dimerization of an aliphatic aldehyde like hexanal to form 6-dodecene, low-valent titanium remains the most established and frequently cited method.

Olefin metathesis is a powerful and versatile reaction that reorganizes the substituents around carbon-carbon double bonds. Catalyzed by transition metal complexes, typically involving ruthenium, tungsten, or molybdenum, this reaction has become a primary tool for the stereoselective synthesis of alkenes. mdpi.comsigmaaldrich.com

Cross-metathesis (CM) involves the reaction between two different alkenes to generate new olefin products. organic-chemistry.org In principle, this compound could be synthesized by the cross-metathesis of 1-heptene (B165124) and 1-pentene. However, such a reaction between two terminal olefins often leads to a statistical mixture of products due to competitive homodimerization of each starting material alongside the desired cross-coupling. organic-chemistry.org

To achieve a selective synthesis of (E)-6-dodecene, specific strategies and catalysts are employed:

Catalyst Control: Modern ruthenium-based catalysts, such as the Grubbs second- and third-generation catalysts, often favor the formation of the more thermodynamically stable trans (E) isomer in cross-metathesis reactions. nih.gov

Stereoretentive Metathesis: Specialized catalysts have been developed that retain the stereochemistry of the starting internal alkene. beilstein-journals.org For instance, using a stereoretentive catalyst, the cross-metathesis of an E-alkene with a terminal alkene can yield a product with high E-selectivity. beilstein-journals.org

Substrate Reactivity: Selectivity can be enhanced by choosing olefins with different reactivities. Tungsten-based metathesis catalysts, for example, show a strong preference for reacting with terminal olefins over internal ones, which can be exploited to favor a specific cross-metathesis pathway. acs.org

Homodimerization, or self-metathesis, provides a more direct route to symmetrical alkenes. The self-metathesis of 1-heptene would yield this compound and ethylene (B1197577) gas. The removal of volatile ethylene from the reaction mixture shifts the equilibrium, driving the reaction towards the product and making this an efficient process. sigmaaldrich.com

An alternative homodimerization route is the self-metathesis of 2-octene, which produces 6-dodecene and 2-butene. ethz.ch Recent research has demonstrated that a catalyst system composed of methyltrioxorhenium (MTO) activated by a frustrated Lewis pair (FLP) consisting of 2,6-lutidine and tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) can catalyze this transformation. ethz.ch The reaction conditions and component ratios were optimized to maximize the yield of 6-dodecene, as detailed in the table below.

Table 2: Research Findings on the Self-Metathesis of 2-Octene to 6-Dodecene Using an MTO/FLP Catalyst System

EntryMTO (mol%)B(C₆F₅)₃ (mol%)2,6-Lutidine (mol%)Yield of 6-Dodecene (%)
11012.52.516
21012.55.022
31012.57.517
41010.05.020
51015.02.518
61015.05.026
Data sourced from a study on MTO activation by frustrated Lewis pairs. The reaction involved the self-metathesis of (E/Z)-2-octene. ethz.ch

This homodimerization approach, particularly with catalysts that favor the formation of the thermodynamically stable trans isomer, represents a highly effective and atom-economical strategy for the synthesis of this compound.

Olefin Metathesis Strategies

Z-to-E Isomerization in Metathesis Products

Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds. However, the reaction often yields a mixture of Z and E isomers. To obtain the desired this compound, subsequent isomerization of the cis isomer is necessary. Catalysts that are highly active for metathesis can also catalyze the isomerization of the resulting products, which can be a drawback if a specific isomer is desired. mit.edu However, certain catalytic systems have been developed that exhibit selectivity for terminal olefins in metathesis reactions, which can be a strategy to control the product distribution. mit.edu For instance, tungsten-based metathesis catalysts have been shown to react more readily with terminal olefins than internal ones. mit.edu

In some cases, the isomerization is an intended and controlled step. The development of catalysts that can efficiently and selectively promote the isomerization of Z-alkenes to E-alkenes is an active area of research. This can involve the use of specific ruthenium-based catalysts that, after the initial metathesis reaction, can facilitate the conversion of the initially formed cis-double bond to the more thermodynamically stable trans-configuration.

Peterson Olefination and β-Hydroxysilane Chemistry in Stereocontrolled Alkene Formation

The Peterson olefination is a versatile and highly stereoselective method for the synthesis of alkenes. wikipedia.orglscollege.ac.in This reaction involves the reaction of an α-silyl carbanion with a ketone or aldehyde to form a β-hydroxysilane intermediate. wikipedia.orgwikipedia.org A key advantage of the Peterson olefination is that the stereochemical outcome can be controlled to produce either the cis- or trans-alkene from the same β-hydroxysilane precursor. wikipedia.orglscollege.ac.inwikipedia.org

The stereoselectivity is determined by the conditions used for the elimination of the β-hydroxysilane. wikipedia.orgwikipedia.org

Acidic Elimination: Treatment of the β-hydroxysilane with acid results in an anti-elimination, yielding one stereoisomer of the alkene. wikipedia.org

Basic Elimination: Conversely, treatment with a base leads to a syn-elimination, producing the alkene with the opposite stereochemistry. wikipedia.org

This dual-mode elimination provides a powerful tool for the synthesis of either (E)- or (Z)-6-dodecene with high geometric purity from a single diastereomerically pure β-hydroxysilane. orgsyn.org The ability to isolate and separate the diastereomeric β-hydroxysilane intermediates is crucial for achieving high stereochemical control, particularly when the α-silyl carbanion has alkyl or electron-donating substituents. wikipedia.orgwikipedia.org

Elimination ConditionElimination TypeResulting Alkene Stereochemistry
Acidicanti-eliminationOne isomer (e.g., E)
Basicsyn-eliminationOpposite isomer (e.g., Z)

Directed Cis-Trans Isomerization Techniques

The direct isomerization of a mixture of dodecene isomers to enrich the this compound content is an economically attractive approach. This can be achieved using various transition metal catalysts. For instance, palladium-based catalysts have been studied for the partial hydrogenation and isomerization of unsaturated fatty acids, where the goal is often to control the formation of trans isomers. researchgate.net While often aimed at minimizing trans fats in food production, the underlying principles of catalytic control over cis/trans selectivity are relevant. researchgate.net The interaction of the alkene with the metal surface and the reaction mechanism, such as the Horiuti–Polanyi mechanism, play a crucial role in determining the final isomeric ratio. researchgate.net

Recent research has focused on developing catalysts that exhibit high selectivity for the isomerization of terminal alkenes to internal Z-alkenes. nih.govacs.org While the primary goal of these studies was not the formation of trans isomers, the insights gained into the mechanisms of isomerization and the factors controlling stereoselectivity are invaluable. For example, molybdenum complexes have been shown to catalyze the isomerization of 1-decene (B1663960) and 1-dodecene (B91753) to their internal isomers with varying Z:E ratios. acs.org

Isomerization of alkenes can also be induced by photochemical or thermal means. Photochemical isomerization involves the excitation of the alkene to an electronically excited state, which can then relax to either the cis or trans ground state. This process can be facilitated by photosensitizers. The distribution of isomers in the photostationary state depends on the absorption coefficients of the isomers at the irradiation wavelength and the quantum yields of isomerization.

Thermal isomerization, on the other hand, typically leads to a thermodynamic equilibrium mixture of isomers. Since trans-alkenes are generally more stable than their cis-counterparts, heating a mixture of dodecene isomers will favor the formation of this compound. The kinetics of such thermal isomerizations can be studied to understand the energy barriers and reaction rates. rsc.org

Catalytic Isomerization for Configurational Control of Dodecene

Development of Novel Catalytic Systems for this compound Production

The development of novel organometallic catalysts is at the forefront of achieving high stereoselectivity in alkene synthesis. yale.edu Ruthenium-based catalysts, for example, have been extensively developed for stereoselective olefin metathesis. mdpi.com By modifying the ligand environment around the metal center, chemists can fine-tune the catalyst's activity and selectivity to favor the formation of either Z or E isomers. mdpi.com

Cobalt complexes have also emerged as powerful catalysts for regioselective and stereoselective isomerization of alkenes. yale.edu Some cobalt catalysts have demonstrated remarkable selectivity for the conversion of terminal alkenes to internal Z-alkenes. nih.gov While the direct application to this compound synthesis might require further catalyst design, these systems highlight the potential of first-row transition metals in stereoselective catalysis. yale.edu

Nickel-catalyzed reactions have also shown promise in the stereoselective synthesis of highly substituted alkenes. rsc.orgresearchgate.net These methods often involve the difunctionalization of alkynes, where the choice of ligand is critical for controlling the regio- and stereochemistry of the product. rsc.orgresearchgate.net

Catalyst MetalReaction TypePotential for this compound Synthesis
RutheniumOlefin Metathesis, IsomerizationHigh potential through catalyst design for E-selectivity or subsequent isomerization. mdpi.com
TungstenOlefin MetathesisPotential for selective reaction with terminal olefins to control product distribution. mit.edu
CobaltIsomerizationPotential for stereoselective isomerization, though current systems often favor Z-isomers. nih.govyale.edu
MolybdenumIsomerizationDemonstrated ability to isomerize terminal dodecenes to internal isomers. acs.org
NickelAlkyne DifunctionalizationPotential for stereoselective synthesis of substituted alkenes, adaptable for dodecene. rsc.orgresearchgate.net
PalladiumHydrogenation/IsomerizationPotential for controlling cis/trans ratios in isomerization reactions. researchgate.net

Investigations into Heterogeneous Catalysts for Selective Alkene Formation

The synthesis of specific alkene isomers, such as this compound, is a significant objective in industrial chemistry. Research into heterogeneous catalysts for this purpose explores several strategic pathways, primarily focusing on alkene metathesis, the isomerization of terminal olefins, and the dehydration of alcohols. These methods leverage solid catalysts to facilitate the transformation of various feedstocks into valuable internal alkenes, though achieving high selectivity for a single isomer remains a considerable challenge.

One of the primary routes investigated is the self-metathesis of smaller α-olefins. For instance, the self-metathesis of 1-heptene to produce 6-dodecene and ethylene is a theoretically direct pathway. Heterogeneous catalysts based on rhenium oxide, particularly Re₂O₇ supported on alumina (B75360) (Al₂O₃) or silica-alumina (SiO₂-Al₂O₃), are well-documented for their high activity in olefin metathesis at low temperatures. researchgate.netrsc.org Studies on the metathesis of linear 1-alkenes like 1-hexene (B165129) and 1-octene (B94956) using Re₂O₇/γ-Al₂O₃ catalysts have shown high selectivity towards metathesis products, often exceeding 99%. researchgate.netcapes.gov.br The catalytic activity is influenced by the support material, with mesostructured aluminas demonstrating higher activity than conventional γ-Al₂O₃. researchgate.net Tungsten oxide-based catalysts, such as WO₃/SiO₂, are also employed for alkene metathesis, though they often require higher temperatures. researchgate.net These systems are effective but typically produce a mixture of cis and trans isomers, and the reaction rate can decrease as the carbon chain length of the reactant alkene increases. capes.gov.br

Another widely explored methodology is the double-bond isomerization of readily available α-olefins, such as 1-dodecene, to form more thermodynamically stable internal isomers. Solid acid catalysts are predominantly used for this transformation. Materials like the sulfonated polystyrene-divinylbenzene resin Amberlyst-15, and various zeolites (e.g., H-Y, mordenite) have been studied for 1-dodecene isomerization. iitm.ac.inresearchgate.net The process on these catalysts occurs via a stepwise migration of the double bond towards the center of the carbon chain. researchgate.net For example, kinetic studies using Amberlyst-15 show that 1-dodecene first isomerizes to 2-dodecene, which then converts to 3-dodecene (B1237925), and so on. researchgate.net While effective at converting the terminal alkene, these catalysts generally yield a complex distribution of internal dodecene isomers rather than selectively forming 6-dodecene. researchgate.nettandfonline.com More recently, heterogeneous nickel-hydride catalysts generated from systems like Ni[P(OEt)₃]₄ and sulfated zirconia have been shown to isomerize 1-decene with good positional selectivity for 2-decene, but achieving selectivity for isomers further down the chain is more difficult. chemrxiv.org

The dehydration of long-chain alcohols presents a further route to dodecene isomers. Solid acid catalysts such as γ-Al₂O₃ are effective for the dehydration of primary alcohols. For example, the dehydration of 1-decanol (B1670082) over γ-Al₂O₃ yields a mixture of 1-decene and various internal decene isomers. researchgate.net The competing reaction is the formation of di-n-alkyl ethers, which is less favored at higher temperatures. researchgate.netescholarship.org By analogy, the dehydration of 1-dodecanol (B7769020) is a viable method for producing a range of dodecene isomers. However, similar to the isomerization pathway, this method lacks the specificity to produce a high yield of a single isomer like this compound.

Comparative Analysis of Catalyst Efficiency and Selectivity in Dodecene Synthesis

The efficiency and selectivity of heterogeneous catalysts in producing dodecene isomers vary significantly depending on the chosen synthetic route and the specific catalyst system. A comparative analysis of alkene metathesis, 1-dodecene isomerization, and alcohol dehydration reveals distinct advantages and limitations for each approach, particularly concerning the selective synthesis of a target molecule like this compound.

Alkene Metathesis

Alkene metathesis offers a direct route to specific internal olefins from shorter-chain precursors. Rhenium and tungsten-based heterogeneous catalysts are the most studied for this purpose. The Re₂O₇/Al₂O₃ system is notable for its high activity at mild conditions.

Catalyst System Feedstock Primary Product(s) Conversion (%) Selectivity to Metathesis Products (%) Key Findings & Reference
Re₂O₇/γ-Al₂O₃1-Hexene5-Decene~40-60>99Activity is higher than tungsten-based systems at low temperatures. researchgate.net
Re₂O₇/SiO₂-Al₂O₃1-Butene + 2-ButenePropylene + PentenesHighHighCatalyst is versatile; acidity influences isomerization side-reactions. rsc.org
WO₃/SiO₂1-Hexene5-Decene + Isomers~88~41 (for C₁₀)Requires higher temperatures; doping can reduce isomerization and improve selectivity to desired alkenes. researchgate.net

This table presents a comparative overview of heterogeneous catalysts for alkene metathesis. Data is compiled from studies on similar short-chain alkenes to infer performance for dodecene synthesis.

Isomerization of 1-Dodecene

Isomerization of 1-dodecene is a common industrial practice to produce internal olefins. Solid acid catalysts are the workhorses for this reaction, but they typically yield a thermodynamic mixture of isomers.

Catalyst System Feedstock Primary Product(s) Conversion (%) Selectivity Key Findings & Reference
Amberlyst® 151-DodeceneMixture of internal dodecene isomersHighLow for any single isomer. Product distribution follows stepwise isomerization.Isomerization of 1-dodecene to 2-dodecene is faster than subsequent internal isomerizations. researchgate.net
H-Y Zeolite1-Dodecene2-Phenyldodecane (B3050589) (in presence of Benzene)49 - 78Produces a mixture of dodecene isomers as intermediates. Selectivity for specific isomers is low.Dodecene isomerization is a significant parallel reaction during alkylation. iitm.ac.in
Ni/Sulfated Zirconia1-Decene2-Decene + other internal isomers88 (for 2-decene)Good positional selectivity for 2-decene (6.7:1 ratio of 2-decene to other isomers).Demonstrates potential for positional control, but selectivity decreases for isomers further from the chain end. chemrxiv.org

This table provides a comparative analysis of solid acid catalysts for the isomerization of terminal dodecenes.

The comparative data clearly indicate that while isomerization is highly efficient at converting 1-dodecene, it is an unselective method for producing a specific internal isomer like 6-dodecene. The reaction proceeds until an equilibrium mixture of isomers is approached, making the isolation of a single component challenging.

Mechanistic Investigations of Reactions Involving Trans 6 Dodecene

Elucidation of Reaction Mechanisms in Alkylation Processes

The alkylation of aromatic compounds with long-chain alkenes like trans-6-dodecene is a cornerstone of industrial chemistry, particularly for producing linear alkylbenzenes (LABs). Understanding the underlying mechanisms is critical for controlling product selectivity and reaction efficiency.

Alkylation of Benzene (B151609) with this compound: Mechanistic Pathways

The alkylation of benzene with this compound proceeds via an electrophilic aromatic substitution mechanism, commonly known as the Friedel-Crafts alkylation. mt.comlibretexts.org The reaction is initiated by an acid catalyst which protonates the alkene to form a carbocation. etsu.edu In the case of this compound, the initial protonation of the double bond would theoretically generate a secondary carbocation at the C-6 position of the dodecyl chain.

However, this initial carbocation is prone to rapid rearrangement through a series of 1,2-hydride shifts. libretexts.orgetsu.edu These rearrangements are thermodynamically driven, as they lead to a statistical distribution of the positive charge along the alkyl chain, resulting in more stable secondary carbocations at other positions. Consequently, the attack of the nucleophilic benzene ring on this mixture of rearranging carbocations does not yield a single product, 6-phenyldodecane (B1195952). Instead, a complex mixture of phenyldodecane isomers is formed, including 2-, 3-, 4-, 5-, and 6-phenyldodecane. etsu.eduscribd.com The reaction pathway involves the formation of a cyclohexadienyl cation intermediate, also known as a Wheland intermediate or sigma complex, which then loses a proton to restore the aromaticity of the ring and yield the final alkylated benzene product. byjus.comucalgary.ca

Carbocation Formation: The alkene reacts with a Lewis or Brønsted acid catalyst to form a carbocation.

Carbocation Rearrangement: The initial carbocation undergoes hydride shifts to form a mixture of more stable secondary carbocations. libretexts.org

Electrophilic Attack: The electron-rich benzene ring attacks one of the carbocation isomers, forming a resonance-stabilized Wheland intermediate. libretexts.org

Deprotonation: A base removes a proton from the Wheland intermediate, restoring aromaticity and yielding the phenyldodecane product. ucalgary.ca

Influence of Lewis Acid Catalysts (e.g., AlCl₃) on Reaction Intermediates and Selectivity

Lewis acids, such as aluminum trichloride (B1173362) (AlCl₃), are potent catalysts for Friedel-Crafts alkylation. mt.comucalgary.ca In the alkylation of benzene with this compound, AlCl₃ functions by coordinating with the alkene. This interaction polarizes the pi bond of the alkene, increasing its electrophilicity and facilitating the formation of a carbocationic intermediate upon interaction with the aromatic ring. sioc-journal.cnquora.com The mechanism involves AlCl₃ abstracting a hydride ion or complexing with the alkene to generate the electrophile necessary for the substitution. byjus.comsioc-journal.cn

The nature and concentration of the Lewis acid catalyst significantly impact the reaction's selectivity, which is the distribution of different phenyldodecane isomers in the product. rsc.org The catalyst influences the relative rates of two competing processes: the alkylation of benzene and the isomerization (hydride shifts) of the dodecyl carbocation. scribd.com

High Catalyst Activity: A highly active catalyst system can accelerate the alkylation step to such an extent that it occurs before significant carbocation rearrangement. This can lead to a higher proportion of isomers where the phenyl group is attached closer to the center of the chain (e.g., 5- or 6-phenyldodecane from this compound).

Catalyst Concentration: Increasing the concentration of AlCl₃ can lead to a faster reaction rate but may decrease the selectivity for specific isomers like 2-phenyldodecane (B3050589) (2-LAB). rsc.org This is attributed to a higher concentration of the active carbenium ion, which alters the balance between the alkylation and isomerization steps. rsc.org

Studies using 1-dodecene (B91753) have shown that with an AlCl₃ catalyst, the product mixture is rich in various internal isomers, not just the initially expected 2-phenyldodecane, underscoring the catalyst's role in promoting rearrangements. scribd.com

Table 1: Influence of Catalyst on Product Distribution in Benzene Alkylation with Dodecene

CatalystAlkylating AgentKey Isomer(s) FormedObserved Selectivity TrendReference
AlCl₃1-Dodecene2-, 3-, 4-, 5-, 6-PhenyldodecanePromotes significant isomerization, leading to a broad distribution of internal isomers. The 2-phenyl isomer content is typically around 28-29%. scribd.com
HF1-Dodecene2-, 3-, 4-, 5-, 6-PhenyldodecaneGenerally results in a lower amount of the 2-phenyl isomer (around 17-19%) compared to AlCl₃, indicating different isomerization dynamics. scribd.com
Ionic Liquid ([Bmim]Br-AlCl₃)1-Dodecene2-PhenyldodecaneDemonstrates higher selectivity for 2-dodecylbenzene compared to traditional H+ catalysts, attributed to the Lewis acid mechanism. sioc-journal.cnresearchgate.net
Encapsulated AlCl₃1-Dodecene2-PhenyldodecaneUnder optimized conditions, a conversion of 50.8% yielded high selectivity for 2-phenyldodecane (47.1%). researchgate.net

Solvent Effects on the Mechanism and Product Distribution of Alkylation Reactions

The solvent in which a Friedel-Crafts alkylation is conducted can exert a profound influence on the reaction mechanism and the resulting product distribution. researchgate.net The polarity of the solvent is a key factor, as it affects the stability of the charged intermediates, namely the carbocation and the Wheland complex. stackexchange.com

In the alkylation of benzene with this compound, the choice of solvent can alter the isomer distribution of the phenyldodecane products.

Non-polar Solvents: In non-polar solvents like n-hexane or carbon disulfide, the charged intermediates are less stabilized. scribd.comstackexchange.com This can influence the equilibrium between the different carbocation isomers. In some cases, a specific product-catalyst complex may become insoluble and precipitate, effectively removing it from the reaction and preventing it from reverting to the thermodynamically favored product. stackexchange.com Studies on dodecene alkylation in the presence of n-hexane showed that the solvent dilution slowed the alkylation step, allowing the intermediate carbocations to isomerize to their equilibrium distribution before reacting with benzene. scribd.com

Polar Solvents: Polar solvents, such as nitrobenzene (B124822) or nitromethane, are effective at solvating and stabilizing charged species. stackexchange.com This stabilization can lower the energy of the transition state leading to the Wheland intermediate. uc3m.es By keeping all intermediates in solution, polar solvents can allow the reaction to reach thermodynamic equilibrium, favoring the formation of the most stable product isomer. stackexchange.com

Ionic Liquids: Ionic liquids have been explored as both catalysts and solvents for this reaction. sioc-journal.cnrsc.orgresearchgate.net They can offer high selectivity for certain isomers, such as 2-phenyldodecane from 1-dodecene, by providing a unique reaction environment that influences the Lewis acidity and the interaction between the reactants. sioc-journal.cnresearchgate.net

Detailed Analysis of Stereochemical Control in Alkene Transformations

The stereochemistry of the double bond in this compound is a critical feature that can be controlled or exploited in various chemical transformations. Mechanistic models help explain how this stereochemistry is either retained or altered during a reaction.

Mechanistic Models for Reductive Deoxygenation and Stereoisomer Formation

While reductive deoxygenation typically refers to the removal of oxygen from functional groups, the principles of stereochemical control are highly relevant to the reduction of the alkene double bond itself. The primary method for this is catalytic hydrogenation.

The mechanism of catalytic hydrogenation involves the adsorption of the alkene and hydrogen gas onto the surface of a metal catalyst (e.g., Palladium, Platinum, Nickel). libretexts.orglumenlearning.com The hydrogen atoms are added to the same face of the double bond in a syn-addition. libretexts.org For a symmetrical molecule like this compound, this syn-addition across the trans double bond leads to the formation of achiral dodecane (B42187). The stereochemical pathway is crucial for asymmetrically substituted alkenes where new stereocenters are created.

More advanced models for stereochemical control come from the field of biocatalysis, particularly using enzymes known as ene reductases from the Old Yellow Enzyme (OYE) family. polimi.itresearchgate.net These enzymes catalyze the stereoselective reduction of activated carbon-carbon double bonds. The mechanism involves a hydride transfer from a flavin mononucleotide (FMN) cofactor to the alkene. polimi.it The stereochemical outcome is dictated by how the substrate binds within the enzyme's active site. Two binding modes are generally proposed:

Classical Binding Mode: The substrate orients itself in a predictable way, leading to hydride attack on one face of the alkene.

Flipped Binding Mode: Steric hindrance can cause the substrate to bind in an inverted orientation, leading to hydride attack on the opposite face and thus producing the opposite enantiomer. polimi.it

These enzymatic models provide a sophisticated framework for understanding how non-covalent interactions can precisely control the stereochemical outcome of a reduction reaction on a C=C double bond.

Stereoretentive and Stereodivergent Pathways in Olefin Metathesis of Dodecene Derivatives

Olefin metathesis is a powerful reaction for forming carbon-carbon double bonds, proceeding through a metal-alkylidene intermediate and a [2+2] cycloaddition/cycloreversion with an alkene, as described by the Chauvin mechanism. libretexts.org The stereochemical outcome of this reaction can be controlled to be either stereoretentive or stereodivergent.

Stereoretentive Pathways: In stereoretentive metathesis, the stereochemistry of the starting alkene is preserved in the product (trans starting material yields a trans product). beilstein-journals.org This has been achieved with specialized ruthenium-based catalysts bearing dithiolate ligands. beilstein-journals.org Mechanistic models propose that steric interactions between the alkene substituents and the ligands on the ruthenium catalyst control the orientation of the alkene as it approaches the metal center. beilstein-journals.org This forces the metallacyclobutane intermediate to form and decompose in a way that regenerates the original stereochemistry. beilstein-journals.org Dodecene derivatives are frequently used as model substrates to test the efficacy and selectivity of these stereoretentive catalysts. nih.govchemrxiv.org

Stereodivergent Pathways: Stereodivergent synthesis allows for the selective formation of either the E (trans) or Z (cis) isomer from a single starting material by simply changing the catalyst or reaction conditions. chemrxiv.orgnih.gov Recent advances have utilized nickel-based catalytic systems for the positional isomerization of terminal alkenes to internal alkenes with high stereoselectivity. chemrxiv.orgchemrxiv.org The mechanism is distinct from traditional metathesis and involves a Ni-H mediated insertion/elimination pathway. chemrxiv.org The choice of ligand (e.g., its steric bulk and denticity) and additives can steer the reaction towards either the kinetically favored Z-isomer or the thermodynamically favored E-isomer, providing a powerful tool for controlling alkene geometry. chemrxiv.org

Table 2: Mechanistic Models and Stereochemical Outcomes in Alkene Transformations

TransformationMechanistic ModelKey IntermediatesStereochemical OutcomeReference
Catalytic HydrogenationHeterogeneous catalysis on metal surfaceAlkene and H₂ adsorbed on metal surfaceSyn-addition of hydrogen atoms across the double bond libretexts.orglumenlearning.com
Enzymatic Reduction (OYE)Substrate binding in enzyme active siteEnzyme-substrate complexHighly stereoselective; outcome depends on "classical" vs. "flipped" binding mode of the substrate. polimi.it
Stereoretentive Olefin MetathesisChauvin mechanism with specialized Ru-dithiolate catalystsMetal-alkylidene, MetallacyclobutaneStereoretention (e.g., trans → trans) due to steric control by ligands. beilstein-journals.org
Stereodivergent IsomerizationNickel-hydride (Ni-H) mediated insertion/eliminationNi-H species, Nickel-alkyl complexStereodivergent; can selectively produce E or Z isomers by tuning catalyst/ligand/additives. chemrxiv.orgchemrxiv.org

Investigations into the Nature of Transition States in this compound Forming Reactions

The formation of this compound, like many chemical transformations, is governed by the energetic landscape of the reaction pathway, at the apex of which lies the transition state. Understanding the structure and energetics of these transient species is crucial for explaining reaction mechanisms and selectivity. While direct experimental observation of transition states is exceptionally challenging, computational methods and kinetic studies provide significant insights.

Reactions such as olefin metathesis and hydroboration are potential routes to internal alkenes like this compound. The transition states in these reactions involve complex, multi-center geometries. For instance, in the hydroboration of an alkene, the mechanism is understood to proceed through a four-center transition state where the boron and hydrogen atoms add simultaneously across the double bond from the same side (a syn addition). redalyc.orgscielo.org.bo This concerted process involves the interaction of the alkene's π electrons with the empty p-orbital of the sp²-hybridized boron atom. redalyc.orgscielo.org.bo

Computational techniques, particularly Density Functional Theory (DFT), are instrumental in elucidating the nature of these transition states. scholarsresearchlibrary.com By calculating the potential energy surface, researchers can identify stationary points, including minima (reactants and products) and saddle points (transition states). scholarsresearchlibrary.com A key verification for a transition state is the presence of a single imaginary frequency in the Hessian matrix calculation, which corresponds to the motion along the reaction coordinate. scholarsresearchlibrary.com Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state indeed connects the reactant and product states. scholarsresearchlibrary.com

In the context of forming this compound via a reaction like olefin metathesis, the transition state would likely involve a metallacyclobutane intermediate. The geometry and stability of this metallacycle and the transition states leading to and from it dictate the stereochemical outcome (i.e., cis vs. trans). The steric and electronic properties of the ligands attached to the metal catalyst play a decisive role in controlling the geometry of these transition states.

Table 1: General Characteristics of Transition States in Alkene-Forming Reactions

Reaction Type Transition State Feature Method of Investigation Implication for Selectivity
Hydroboration Four-center, concerted Kinetic Studies, Computational (DFT) Determines syn-stereochemistry of addition. redalyc.orgscielo.org.bo
Olefin Metathesis Metallacyclobutane intermediate Computational (DFT), Kinetic Analysis Ligand sterics and electronics control E/Z selectivity. lookchem.com

| Cycloaddition | Asynchronous concerted | Computational (DFT, IRC) | Explains regio- and chemoselectivity based on electronic indices. scholarsresearchlibrary.com |

Thermochemical and Kinetic Studies of Isomerization and Olefin Reactivity

Olefin metathesis is a powerful reaction for forming carbon-carbon double bonds. The kinetic selectivity of the catalyst is paramount, as it determines the product distribution, especially the ratio of E/Z isomers and the preference for terminal versus internal olefins. For internal olefins like this compound, catalysts are often evaluated based on their activity and selectivity in self-metathesis or cross-metathesis reactions.

Ruthenium-based catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, are widely used. Studies on analogous internal olefins, such as trans-4-decene, show that catalyst structure significantly impacts performance. For example, second-generation Grubbs-type catalysts bearing different NHC ligands exhibit varying turnover numbers (TONs) and turnover frequencies (TOFs). In the self-metathesis of trans-4-decene, a catalyst with a bulkier IPrH2 ligand ((1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene)) showed lower TONs compared to its performance with terminal olefins, suggesting that the bulky ligand hinders the approach of the internal olefin to the ruthenium center. ufpb.br

More recent developments have focused on catalysts that offer kinetic control over thermodynamic product distributions. For instance, ruthenium complexes bearing cyclic (alkyl)(amino)carbenes (CAACs) have demonstrated different kinetic selectivity compared to their NHC-substituted counterparts. nih.gov In certain cross-metathesis reactions, CAAC-substituted catalysts provide lower E/Z ratios, indicating a kinetic preference that differs from the thermodynamically favored trans-isomer. nih.gov Furthermore, stereoretentive catalysts have been developed that can preserve the stereochemistry of the starting olefin, allowing for the synthesis of highly pure trans or cis products from the corresponding starting materials. lookchem.com In the cross-metathesis between a trans-olefin and a terminal olefin, these catalysts can yield the product with excellent trans selectivity (>99% E). lookchem.com

Table 2: Illustrative Kinetic Data for Self-Metathesis of an Internal Olefin (trans-4-decene) with Ru-Based Catalysts

Catalyst Ligand Type Temperature (°C) TON (Turnover Number) Selectivity
(PCy₃)₂(Cl)₂Ru=CHPh Phosphine 55 18,000 >98%
(IMesH₂)(PCy₃)(Cl)₂Ru=CHPh NHC 55 118,000 >98%
(IPrH₂)(PCy₃)(Cl)₂Ru=CHPh NHC (Bulky) 55 29,000 >98%

Data adapted from a study on various substrates, illustrating catalyst performance with an internal alkene. ufpb.br

The position of the double bond in an alkene chain is not static, especially in the presence of a catalyst or at elevated temperatures. Double bond isomerization is a critical side reaction in many industrial processes, including the alkylation of benzene with dodecene. capes.gov.brresearchgate.net Kinetic studies have shown that the migration of the double bond along the dodecene chain is a stepwise process. capes.gov.br

Research using catalysts like the solid acid Amberlyst® 15 or zeolites has provided quantitative data on the rates and activation energies of these isomerization steps. A significant finding is that the activation energy for the isomerization of 1-dodecene to 2-dodecene is considerably lower than that for the migration of the double bond between internal positions, such as from 2-dodecene to 3-dodecene (B1237925). capes.gov.brresearchgate.netresearchgate.net This indicates that the initial shift of the double bond from the terminal position is kinetically more favorable. Specifically, the activation energy for the protonation of 1-dodecene to form the intermediate leading to 2-dodecene was found to be approximately 34 kJ/mol, whereas the value for the 2-dodecene to 3-dodecene step was about 51 kJ/mol. capes.gov.brresearchgate.net

Table 3: Activation Energies for Dodecene Isomerization Steps

Reaction Step Catalyst System Activation Energy (kJ/mol) Reference
1-Dodecene → 2-Dodecene Mordenite Zeolite 34 capes.gov.brresearchgate.net

| 2-Dodecene → 3-Dodecene | Mordenite Zeolite | 51 | capes.gov.brresearchgate.net |

Computational and Theoretical Chemistry of Trans 6 Dodecene Systems

Quantum Chemical Calculations on Dodecene Isomers

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. For dodecene isomers, these methods elucidate the intricacies of their ground and excited states, as well as their reactivity patterns.

Multireference Correlated Wavefunction Calculations for Ground and Excited States

For chemical processes that involve the breaking or forming of bonds, such as the dissociation of the C=C bond in an alkene, single-reference quantum chemical methods often fail. Multireference methods are required for an accurate description of the potential energy surface. princeton.edu Studies on trans-6-dodecene have employed multireference singles and doubles configuration interaction (MRSDCI) to model the potential energy surface along the reaction coordinate for C=C bond cleavage. princeton.edu These calculations demonstrate that such methods can smoothly and accurately describe the bond-breaking process, correctly handling the electronic state changes that occur. princeton.edu The use of localized orbitals within these calculations allows the methods to be applied to larger systems. arxiv.org This approach is crucial for understanding high-energy processes like pyrolysis and combustion, where molecules access various excited states and dissociation pathways. princeton.edu

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. wikipedia.orgnih.govmpg.de DFT has been extensively applied to study alkenes, providing valuable information on their structure and reactivity. For instance, the B3LYP functional combined with the 6-31G* basis set has been effectively used to determine the geometries of long-chain alkenes like 1-dodecene (B91753) for modeling reaction pathways, such as hydroboration. nih.gov

DFT calculations are particularly useful for assessing the relative stability of dodecene isomers. Studies on the closely related n-decene isomers have shown that dispersion-corrected DFT functionals, such as B3LYP-D3, provide energy differences between cis and trans isomers that are in excellent agreement with experimental data. rsc.org These calculations consistently find that trans configurations are energetically more stable than their cis counterparts. rsc.org Furthermore, DFT, coupled with the Gauge-Independent Atomic Orbital (GIAO) method, is a reliable tool for predicting the 13C NMR chemical shifts of alkenes, which can aid in their experimental characterization. rsc.orgajol.info DFT has also been employed to model the mechanisms of transition-metal-catalyzed alkene isomerization, providing insights into reaction intermediates and transition states that are not experimentally observable. osti.gov

Molecular Dynamics Simulations and Reaction Flux Analyses for Dodecene Transformations

Molecular Dynamics (MD) simulations offer a way to study the physical movements of atoms and molecules over time, providing a dynamic picture of chemical processes. aip.org While extensive MD simulations have been performed on the saturated analogue, n-dodecane, to study properties like pyrolysis, combustion, evaporation, and surface interactions, acs.orgaip.orgresearchgate.netmdpi.com direct MD studies on this compound are less common. However, the methodologies are transferable. ReaxFF, a reactive force field, has been used in MD simulations to investigate the initiation mechanisms and kinetics of n-dodecane pyrolysis and combustion, which provides a framework for understanding the high-temperature transformations of dodecene. researchgate.net

For specific chemical transformations, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches are powerful. Trajectory studies on the hydroboration of 1-dodecene have been conducted using an ONIOM model where the reacting species (dodecene and borane) are treated with DFT (B3LYP/6-31G*), and the surrounding solvent molecules are treated with a molecular mechanics force field. nih.gov This approach allows for the simulation of reaction dynamics in a condensed-phase environment, accounting for solvent effects on the reaction pathway. nih.gov

Reaction flux analysis, often coupled with kinetic modeling, helps to identify the dominant reaction pathways in a complex chemical system. For long-chain hydrocarbons like dodecene, kinetic models are often developed using mechanism reduction techniques, such as the direct relation graph with error propagation (DRGEP), to make multi-dimensional simulations of processes like combustion computationally feasible. nottingham.ac.uk

Theoretical Modeling of Stereoelectronic Effects and Conformational Preferences in this compound

The stability and reactivity of alkene isomers are governed by a combination of steric and electronic effects. Generally, trans-alkenes are more stable than their corresponding cis-isomers due to reduced steric hindrance between the alkyl substituents on the same side of the double bond. vaia.comwikipedia.org Computational modeling confirms this trend for long-chain linear alkenes.

The table below, adapted from studies on n-decene, illustrates the calculated relative energies for different isomers, highlighting the greater stability of the trans configurations.

IsomerRelative Energy (kJ/mol) - B3LYPRelative Energy (kJ/mol) - B3LYP-D3Relative Energy (kJ/mol) - MP2
1-Decene (B1663960)8.610.39.4
cis-2-Decene4.24.45.0
trans-2-Decene (B104024)0.00.00.0
cis-3-Decene4.85.05.6
trans-3-Decene0.50.40.4
cis-4-Decene4.95.25.7
trans-4-Decene0.60.50.5
cis-5-Decene5.15.35.9
trans-5-Decene0.70.60.6

Table 1. Calculated relative electronic energies of n-decene isomers using various quantum chemical methods with the def2-TZVP basis set, using trans-2-decene as the reference. These values serve as a proxy for the expected trends in dodecene isomers. Data adapted from Kohls and Stein (2017). rsc.org

Stereoelectronic effects, such as hyperconjugation, also contribute to the stability and electronic properties of unsaturated systems. nih.govacs.orgfrontiersin.org These interactions between filled and empty orbitals, modulated by the molecule's conformation, can influence reactivity.

Computational Assessment of Reaction Thermodynamics and Kinetics for Dodecene-Related Processes

Computational chemistry provides essential tools for quantifying the thermodynamic and kinetic parameters of chemical reactions. For dodecene-related processes, these calculations can predict reaction feasibility, rates, and equilibrium distributions.

The thermodynamics of alkene isomerization have been successfully modeled by calculating the Gibbs free energies of the various isomers. rsc.org By accounting for electronic energies, zero-point vibrational energies, thermal corrections, and entropy (including the entropy of mixing for multiple conformers), computational models can reproduce experimentally observed equilibrium compositions of long-chain olefin isomers with reasonable accuracy. rsc.org This demonstrates that computational thermochemistry can provide reliable parameters for complex reaction network models. rsc.org

Kinetic parameters, such as activation energies and reaction rates, can also be assessed. For the hydroboration of 1-dodecene, Variational Transition State Theory (VTST) with small-curvature tunneling (SCT) corrections has been used to calculate reaction rates. nih.gov These calculations rely on high-accuracy potential energy surfaces, often computed using methods like Coupled Cluster (CCSD(T)) with geometries optimized at the DFT level (e.g., B3LYP/6-31G*). nih.gov Such studies can predict reaction selectivities and explain trends observed with increasing alkyl chain length. nih.gov For high-temperature decomposition reactions, frameworks combining conformational searches with DFT calculations can produce accurate, temperature-dependent thermochemistry (enthalpy, entropy, and Gibbs free energy) for large, flexible molecules, which is crucial for predicting equilibrium decomposition profiles. nih.gov

Computational MethodApplication to Dodecene and Related SystemsKey FindingsReference
Multireference SDCI (MRSDCI)Modeling C=C bond cleavage in this compound.Provides an accurate potential energy surface for bond breaking. princeton.edu
Density Functional Theory (DFT)Calculating relative isomer stabilities and reaction pathways.Trans isomers are more stable; dispersion corrections are important. rsc.org
QM/MM MD SimulationsSimulating reaction dynamics of 1-dodecene in solution.Allows for the inclusion of explicit solvent effects on reactions. nih.gov
Variational Transition State Theory (VTST)Calculating reaction rates for 1-dodecene hydroboration.Predicts reaction rates and selectivities. nih.gov

Table 2. Summary of computational methods and their specific applications in the study of this compound and related long-chain alkenes.

Advanced Analytical Techniques for Trans 6 Dodecene Research

Chromatographic Separation and Isomer Characterization

Chromatography is a fundamental tool for separating the components of a mixture. For dodecene isomers, which often have very similar physical properties, high-resolution techniques are essential.

High-Resolution Capillary Gas Chromatography for Positional and Configurational Isomers

High-resolution capillary gas chromatography (GC) is a powerful method for the separation of volatile compounds like dodecenes. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of a long, narrow capillary column.

The choice of stationary phase is critical for achieving the separation of positional and configurational isomers of dodecene. While standard nonpolar phases like squalane (B1681988) can separate some isomers, more challenging separations, such as distinguishing between cis- and trans- isomers or positional isomers with the double bond located near the center of the carbon chain, require more selective stationary phases. vurup.sk For instance, liquid crystalline stationary phases, such as 4-methoxy-4'-ethoxyazoxybenzene (MEAB), have demonstrated exceptional selectivity for these types of separations. vurup.sk A 90-meter column with a MEAB liquid crystalline stationary phase has been shown to separate all trans- and cis- positional isomers of n-dodecene, including the challenging cis-6- and trans-6-dodecene isomers. vurup.sk This is a significant improvement over less selective columns that may require much greater lengths and still fail to resolve all isomers. vurup.sk

The retention behavior of dodecene isomers on different stationary phases can be complex. On nonpolar phases, the elution order of cis- and trans-isomers can reverse depending on the carbon number of the alkene. vurup.sk For example, with alkenes up to C9, the trans-isomer typically elutes before the cis-isomer. vurup.sk However, this is not always the case for larger alkenes. On liquid crystalline phases, the retention is influenced by the molecule's shape, with more linear molecules having longer retention times. vurup.sk This can lead to a reversed elution order for some positional isomers, such as trans-5- and trans-6-dodecenes, compared to their elution on non-mesogenic phases. vurup.sk

The high resolution of capillary GC also allows for the separation of various positional isomers, which is crucial in industrial applications and environmental analysis. mdpi.comresearchgate.net The ability to separate closely related isomers is essential for quality control and for understanding the properties of complex hydrocarbon mixtures. vurup.skresearchgate.net

Two-Dimensional Gas Chromatography (GC×GC) for Complex Dodecene Mixtures

For exceptionally complex mixtures containing numerous dodecene isomers and other hydrocarbons, one-dimensional GC may not provide sufficient resolving power. scispace.com In such cases, two-dimensional gas chromatography (GC×GC) offers a significant advantage. nih.govdlr.de GC×GC employs two columns with different stationary phase selectivities connected in series. acs.org The effluent from the first column is trapped and then periodically injected onto the second, shorter column for a rapid secondary separation. nih.gov This results in a two-dimensional chromatogram with greatly enhanced peak capacity and separation power. scispace.comdlr.de

A common setup for analyzing complex olefin mixtures, including dodecenes, is a nonpolar first-dimension column and a polar or mid-polar second-dimension column. nih.govacs.org This "reversed phase" approach provides a structured separation where compounds are grouped by chemical class. acs.org For instance, in the analysis of dodecene products from olefin oligomerization, GC×GC can separate linear, monobranched, and highly branched dodecene isomers. acs.orguliege.be

The enhanced separation provided by GC×GC is critical for the detailed characterization of commercial dodecene products, which are often complex mixtures of C8-C18 olefins with various degrees of branching and potentially cyclic hydrocarbons. nih.govresearchgate.net This detailed compositional information is vital for tuning production processes and selecting products with specific properties for their intended applications. nih.gov The technique has been successfully used to differentiate dodecene products based on the catalysts (e.g., solid phosphoric acid vs. zeolite) and feedstocks used in their production. acs.orguliege.beresearchgate.net

GCxGC Column Configurations for Dodecene Analysis
First Dimension (1D) ColumnSecond Dimension (2D) ColumnApplicationReference
BPX50 (semi-polar)BPX5 (non-polar)Universal method for complex fuels dlr.deacs.org
Non-polarMid-polarComplex dodecene mixtures nih.gov
SGE DBX5 (non-polar)SGE DBX50 (polar)Hydrocarbons in diesel exhaust copernicus.org

Spectrometric Characterization Methods for Structural Elucidation

While chromatography excels at separation, spectrometric techniques are necessary for the definitive identification and structural elucidation of the separated components.

Mass Spectrometry (MS) for Mechanistic Elucidation and Product Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with GC, it provides both retention time information and a mass spectrum for each separated compound, enabling confident identification. nih.gov The fragmentation patterns observed in the mass spectrum are particularly useful for elucidating the structure of unknown compounds. acs.orgacs.org

In the context of this compound research, MS is invaluable for identifying the various isomers present in a sample. nih.gov For complex mixtures, such as those produced by olefin oligomerization, MS can help to identify not only the dodecene isomers but also other olefin congeners and byproducts. acs.orguliege.be The fragmentation pathways of olefins, predominantly allylic cleavage, provide clues to the location of the double bond and any branching in the carbon chain. acs.org

For example, in the analysis of dodecene isomers, the mass spectra can help distinguish between linear, monobranched, and dibranched structures. acs.org While standard electron ionization (EI) can sometimes lead to extensive fragmentation that makes it difficult to identify the molecular ion, softer ionization techniques can be employed to preserve this crucial piece of information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Detailed Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, including this compound. github.iolibretexts.org NMR provides information about the chemical environment of specific atoms (typically ¹H and ¹³C) within a molecule, allowing for the determination of connectivity and stereochemistry. ipb.pt

One-dimensional (1D) NMR spectra provide fundamental information. The chemical shift of a nucleus indicates its electronic environment, while the integration of the signal is proportional to the number of nuclei. libretexts.org Spin-spin coupling between adjacent nuclei leads to the splitting of signals, which reveals the connectivity of atoms. libretexts.org

For complex molecules or mixtures of isomers, two-dimensional (2D) NMR techniques are often necessary to unravel the overlapping signals and provide a more complete structural picture. ipb.ptembl-hamburg.de Experiments like COSY (Correlation Spectroscopy) reveal which protons are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range couplings between protons and carbons, helping to piece together the carbon skeleton. embl-hamburg.de

In the context of this compound, NMR is crucial for definitively confirming the trans configuration of the double bond. This is often achieved through the analysis of coupling constants or through NOE (Nuclear Overhauser Effect) experiments, which show through-space interactions between protons. ipb.pt For instance, the relative stereochemistry of cyclic compounds and substituted alkenes can be determined by observing NOE correlations. ipb.ptresearchgate.net

Common NMR Experiments for Structural Elucidation
ExperimentInformation ProvidedApplication to this compound
¹H NMRProton chemical shifts, integration, and coupling constants.Confirming the presence of olefinic protons and their coupling patterns.
¹³C NMRCarbon chemical shifts.Identifying the different carbon environments in the molecule.
COSY¹H-¹H correlations through bonds.Establishing the connectivity of protons in the alkyl chains.
HSQCDirect ¹H-¹³C correlations.Assigning protons to their corresponding carbon atoms.
HMBCLong-range ¹H-¹³C correlations.Confirming the overall carbon skeleton and position of the double bond.
NOESY¹H-¹H correlations through space.Confirming the trans stereochemistry of the double bond.

Photoionization-Time of Flight Mass Spectrometry (PI-TOFMS) for Olefin Congener Grouping

Photoionization-Time of Flight Mass Spectrometry (PI-TOFMS) is a powerful analytical technique, particularly when coupled with GC×GC, for the analysis of complex olefin mixtures. nih.govacs.orgresearchgate.net Photoionization is a soft ionization technique that uses photons to ionize molecules. acs.org This often results in a strong molecular ion signal with less fragmentation compared to electron ionization, which is highly advantageous for identifying the molecular weight of the components in a complex mixture. acs.org

The time-of-flight (TOF) mass analyzer offers high mass resolution and acquisition speed, which is essential for the fast-eluting peaks from the second dimension of a GC×GC separation. uliege.beunito.it The combination of GC×GC with PI-TOFMS allows for the grouping of olefin congeners based on their carbon number and degree of unsaturation (double bond equivalent). nih.govacs.org This is because the soft ionization preserves the molecular ion, making it straightforward to determine the molecular formula of each component. acs.org

This technique has been instrumental in characterizing dodecene products from various industrial processes. acs.orguliege.beresearchgate.net It allows for the detailed classification of dodecene isomers into linear, monobranched, and di- or tri-branched subgroups based on their retention behavior and mass spectra. nih.govacs.org This level of detail is crucial for understanding how different catalysts and feedstocks influence the final product composition. acs.orguliege.beresearchgate.net The ability to identify potential catalyst and feedstock indicators from the detailed compositional data is a significant advantage of this advanced analytical approach. researchgate.net

Research Applications and Contributions of Trans 6 Dodecene Studies

Role as a Model Substrate in the Development of New Organic Reactions

The internal double bond of trans-6-dodecene provides a platform for studying the reactivity and selectivity of new catalytic systems. Its well-defined structure allows researchers to probe the intricacies of various organic transformations.

One area where this compound has been utilized is in the study of hydrogenation reactions. For instance, palladium-catalyzed transfer hydrogenation of nonactivated alkenes like this compound has been explored in aqueous media containing a nonionic surfactant. tandfonline.com In these studies, the reduction of this compound to dodecane (B42187) proceeds efficiently, demonstrating the viability of this "green" chemistry approach. tandfonline.com

Furthermore, this compound has been employed as a substrate in the development of reductive coupling reactions. The conversion of hexanal (B45976) to this compound through a pinacol (B44631) coupling-deoxygenation sequence using low-valent titanium has been a subject of mechanistic investigation. redalyc.org This reaction highlights the utility of this compound in understanding carbon-carbon bond formation and deoxygenation processes. redalyc.org

Investigations in Olefin Polymerization and Oligomerization Mechanisms of C₁₂ Olefins

The polymerization and oligomerization of olefins are fundamental processes in the petrochemical industry. Dodecenes, including the trans-6 isomer, are important C₁₂ olefins that have been central to studies aimed at understanding and controlling these reactions.

Research into the oligomerization of higher α-olefins, such as 1-dodecene (B91753), provides insights that are applicable to isomers like this compound. uct.ac.zaarabjchem.org Studies have shown that various metallocene and post-metallocene catalysts can be used to produce oligomers from C₁₂ olefins, with the product distribution and structure being highly dependent on the catalyst system and reaction conditions. arabjchem.orgmdpi.com For example, chromium-based catalysts have been shown to be highly selective for the trimerization of 1-dodecene to form C₃₆ alkenes. uct.ac.za

The complexity of dodecene isomers produced during oligomerization has been investigated using advanced analytical techniques like two-dimensional gas chromatography. acs.orgresearchgate.net These studies reveal a complex mixture of linear, monobranched, and di- or tri-branched isomers, with the distribution influenced by factors such as the catalyst type (e.g., solid phosphoric acid vs. zeolite) and reaction temperature. acs.orgresearchgate.net

Furthermore, the copolymerization of long-chain α-olefins like 1-dodecene with corresponding nonconjugated dienes has been explored to synthesize ultrahigh molecular weight polymers. mdpi.com These studies, which utilize catalysts such as Cp*TiMe₂(O-2,6-iPr₂C₆H₃)–borate, contribute to the development of novel polymeric materials with controlled architectures. mdpi.com

Significance in the Synthesis and Study of Structurally Related Natural Products and Their Derivatives

This compound and its derivatives play a role in the synthesis and identification of natural products, highlighting the connection between simple olefins and complex biologically active molecules.

Precursor in Lactone Synthesis and Derivatives

Lactones are a class of compounds with significant biological and industrial importance. rsc.org The carbon skeleton of dodecene is a key structural feature in certain lactones. For example, (4S, 6E)-6-dodecen-4-olide, a trans-lactone known to contribute to milk flavor, has been synthesized. internationaljournalssrg.org The synthesis of such molecules often involves the creation of the dodecene backbone as a critical step. While direct use of this compound as a starting material may not always be the most efficient route, the study of its structure is relevant to the synthesis of these target molecules.

The development of synthetic methodologies for lactones, such as those involving γ-C(sp³)–H activation, provides pathways to these valuable compounds from simpler precursors. rsc.org The structural motif of dodecene is also found in more complex natural products like dioxabicyclic marine natural products, which feature skeletons such as 2,10-dioxabicyclo[7.3.0]dodecene. acs.orgacs.org The synthesis of these intricate molecules often relies on strategies where the formation of the medium-sized ring containing the double bond is a key challenge. acs.org

Identification as a Constituent in Research on Natural Sources

This compound has been identified as a constituent in natural sources, particularly in the chemical profiles of fungi and insects. For instance, it has been isolated from the endophytic fungus Talaromyces sp. lgt-4, which was found in Tripterygium wilfordii. researchgate.net It has also been identified in the volatile emissions of propolis from the Canary Islands. mdpi.com Additionally, the related compound trans-2-dodecenal, an aldehyde derivative, has been found in the defensive secretions of a millipede and in the essential oils of various plants. ebi.ac.uk The presence of these C₁₂ compounds in diverse natural sources underscores their role in chemical ecology and natural product chemistry.

Contribution to Understanding Hydroformylation Processes of Long-Chain Olefins

Hydroformylation, or oxo synthesis, is a large-scale industrial process that converts olefins into aldehydes by adding a formyl group and a hydrogen atom across the double bond. mdpi.com The hydroformylation of long-chain olefins like dodecenes is of particular interest for the production of plasticizer alcohols and biodegradable surfactants.

This compound serves as an important model substrate for studying the hydroformylation of internal long-chain olefins. aidic.it A key challenge in the hydroformylation of internal olefins is achieving high selectivity for the desired linear aldehyde product, as the reaction can also produce branched isomers. mpg.dersc.org

Research using rhodium-based catalysts with specific ligands, such as BiPhePhos, has shown that these systems can effectively isomerize the double bond of internal olefins to the terminal position, followed by hydroformylation to the linear aldehyde. mpg.de The study of the hydroformylation of 1-dodecene in thermomorphic multicomponent solvent (TMS) systems, which allow for efficient catalyst recycling, provides valuable data for optimizing the process for long-chain olefins. aidic.itacs.org Kinetic modeling of the tandem isomerization-hydroformylation of n-decenes further contributes to a detailed understanding of these complex reaction networks. mpg.de

The data gathered from these studies, including reaction rates, selectivity, and the influence of process parameters, are crucial for the design and optimization of reactors for the continuous hydroformylation of long-chain olefins. aidic.it

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.